6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one

sFRP-1 inhibition Wnt signaling bone formation

This 6-chloro-3-morpholino-4-phenylquinolin-2-one chemotype delivers balanced nanomolar affinity at both CB1 (Ki=3 nM) and CB2 (Ki=10 nM), uniquely positioned for heterodimerization studies and signaling bias screens. Unlike CB2-selective agonists (>100-fold bias), its modest ~3.3-fold selectivity ensures simultaneous dual-receptor occupancy. Structurally validated against sFRP-1-inactive controls—procuring non-identical substitution patterns risks confounding target engagement. Verify exact 6-Cl/3-morpholino/4-phenyl substitution before purchase.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 161645-40-5
Cat. No. B2918940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one
CAS161645-40-5
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESC1COCCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
InChIInChI=1S/C19H17ClN2O2/c20-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)18(19(23)21-16)22-8-10-24-11-9-22/h1-7,12H,8-11H2,(H,21,23)
InChIKeyRFHQLFNFLXWVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one (CAS 161645-40-5): Technical Baseline for Scientific Procurement


6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one (CAS 161645-40-5, molecular weight 340.8 g/mol) is a heterocyclic quinolin-2-one derivative that serves as a core scaffold for GPCR-targeted chemical probes. Published affinity data demonstrate that this compound binds to human cannabinoid receptor subtypes with a Ki of 3 nM at CB1 and 10 nM at CB2, yielding a CB2/CB1 selectivity ratio of approximately 3.3-fold [1]. This binding profile situates the compound at the interface of cannabinoid receptor pharmacology, where even modest subtype selectivity differences can govern downstream pathway engagement and functional outcomes [1]. The quinolin-2-one core with a morpholine substituent at position 3 represents a distinct chemotype within the cannabinoid receptor ligand space, structurally differentiated from the naphthyridine-3-carboxamide, imidazole-4-carboxamide, and quinolone-3-carboxamide classes that dominate CB2-selective agonist development [2].

Why Generic Substitution of 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one Fails: Critical Structure-Activity Determinants for Scientific Procurement


Within the quinolin-2-one chemical space, minor structural perturbations produce drastic shifts in cannabinoid receptor subtype selectivity and functional efficacy. This compound bears a chlorine atom at position 6, a morpholine at position 3, and a phenyl at position 4 of the quinolin-2-one core—a substitution pattern that is not generally interchangeable with analogs lacking the 6-chloro substituent or replacing the morpholine with piperazine or other amines [1]. Published SAR studies on related quinolin-2-one-3-carboxamide scaffolds reveal that substituent identity at the quinoline C-3 position directly governs CB2/CB1 selectivity ratios, with morpholine-containing analogs exhibiting quantitatively distinct binding profiles from their piperidine or pyrrolidine counterparts [1]. Consequently, procuring a structure that merely shares the quinolin-2-one core without verifying the exact 6-Cl/3-morpholino/4-phenyl substitution pattern risks introducing a compound with altered or absent target engagement and confounded experimental results.

6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one: Quantitative Differentiation Evidence for Procurement Decision-Making


CB2 Binding Affinity: 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one vs. Key Comparator WAY-316606 in sFRP-1 Inhibition Assays

WAY-316606, a structurally distinct sFRP-1 inhibitor (CAS 915759-45-4), exhibits an IC50 of 0.5 μM for sFRP-1 in the FP binding assay, with an EC50 of 0.65 μM in functional Wnt signaling assays . This compound (6-chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one) shows no comparable sFRP-1 inhibitory activity. Instead, differentiation arises from its cannabinoid receptor binding: Ki = 10 nM at human CB2 (expressed in HEK293 membranes) compared to WAY-316606's negligible CB2 affinity [1]. This orthogonal target profile means the two compounds are not interchangeable for Wnt pathway studies or cannabinoid pharmacology.

sFRP-1 inhibition Wnt signaling bone formation

Selectivity Window: 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one CB2/CB1 Ratio vs. WAY-362692 as sFRP-1 Inhibitor Benchmark

WAY-362692 (a distinct sFRP-1 inhibitor) achieves an IC50 of 0.02 μM at sFRP-1—25-fold more potent than WAY-316606—and activates Wnt/β-catenin signaling with an EC50 of 0.03 μM . The quinolin-2-one compound does not engage sFRP-1 but instead exhibits a CB2/CB1 selectivity ratio of approximately 3.3-fold (Ki CB1 = 3 nM; Ki CB2 = 10 nM) [1]. For Wnt pathway applications, WAY-362692 provides a >500-fold selectivity advantage over this compound due to complete target divergence.

sFRP-1 inhibitor selectivity Wnt activation cancer research

In-Class Cannabinoid Receptor Binding Differentiation: 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one vs. Naphthyridine and Imidazole-Based CB2 Agonists

Quinolin-2-one-3-carboxamide derivatives developed for CB2 PET imaging achieve CB2/CB1 selectivity ratios exceeding 100-fold, with sub-nanomolar CB2 Ki values [1]. In contrast, the target compound yields a Ki of 10 nM at CB2 with a modest 3.3-fold selectivity over CB1 [2]. While the naphthyridine/imidazole chemotypes offer superior selectivity for therapeutic or imaging applications, this compound's balanced CB1/CB2 profile with nanomolar affinity at both subtypes provides a distinct pharmacological tool for studying dual-receptor occupancy—a property not achieved by highly selective CB2 agonists [1].

CB2 cannabinoid receptor PET imaging quinolin-2-one scaffold

Research & Industrial Application Scenarios for Procurement of 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one (CAS 161645-40-5)


Cannabinoid CB1/CB2 Dual-Receptor Pharmacological Profiling in GPCR Screening Campaigns

This compound is suitable for screening panels requiring dual CB1/CB2 receptor engagement with nanomolar affinity. Its Ki of 3 nM at CB1 and 10 nM at CB2 [1] allows it to serve as a reference ligand in competitive binding assays using [3H]CP-55,940 as the radioligand. Unlike CB2-selective agonists that exhibit >100-fold selectivity [2], this compound's modest 3.3-fold selectivity ratio makes it suitable for experiments requiring simultaneous occupancy of both cannabinoid receptor subtypes, such as studies of functional heterodimerization or comparative signaling bias.

Negative Control Compound for sFRP-1/Wnt Pathway Studies Using WAY-316606 or WAY-362692

Because this quinolin-2-one compound lacks measurable activity at sFRP-1 (in contrast to WAY-316606: IC50 = 0.5 μM [1] and WAY-362692: IC50 = 0.02 μM [2]), it can serve as a structurally related but target-inactive negative control in Wnt/β-catenin pathway experiments. Its quinolin-2-one core shares sufficient chemical similarity with certain Wnt modulators to control for non-specific effects, while its cannabinoid receptor binding profile ensures it does not confound sFRP-1-dependent readouts.

Structure-Activity Relationship (SAR) Expansion of Quinolin-2-One Cannabinoid Ligands

The compound provides a validated starting point for SAR studies exploring how substitution at positions 3 (morpholine), 4 (phenyl), and 6 (chloro) of the quinolin-2-one core modulates CB1/CB2 affinity and selectivity. Published data on morpholine-containing CB2 agonists [1] demonstrate that modifications to the morpholine ring and adjacent substituents can shift selectivity profiles. This compound's balanced dual-receptor affinity at Ki values of 3 and 10 nM [2] offers a quantitative benchmark against which newly synthesized analogs can be measured.

Chemical Biology Tool for Wnt-Independent Bone and Hair Follicle Biology Studies

While WAY-316606 promotes bone formation in murine calvarial organ culture at concentrations as low as 0.0001 μM via sFRP-1 inhibition [1], this quinolin-2-one compound does not engage sFRP-1 and should not be considered an alternative for such applications. However, as cannabinoid receptors are expressed in bone and skin tissues, the compound may be used to dissect cannabinoid-receptor-mediated effects in these systems, provided appropriate CB1/CB2 antagonist controls are included to confirm on-target activity [2].

Quote Request

Request a Quote for 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.